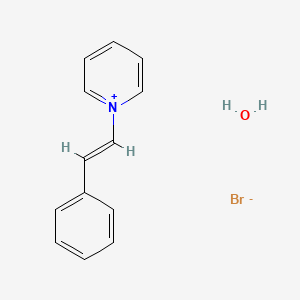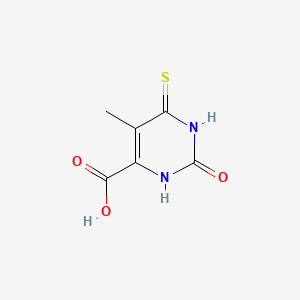![molecular formula C12H26N2O B14442365 Heptanamide, N-[3-(dimethylamino)propyl]- CAS No. 75656-36-9](/img/structure/B14442365.png)
Heptanamide, N-[3-(dimethylamino)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptanamide, N-[3-(dimethylamino)propyl]- is an organic compound belonging to the class of fatty amides. These compounds are characterized by the presence of a carboxylic acid amide derivative of fatty acids, formed from a fatty acid and an amine . This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Heptanamide, N-[3-(dimethylamino)propyl]- typically involves the amidization of heptanoic acid with 3-(dimethylamino)propylamine. This reaction can be carried out under both alkaline and acidic conditions . The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of Heptanamide, N-[3-(dimethylamino)propyl]- often involves large-scale amidization processes. These processes utilize advanced reactors and catalysts to ensure efficient and cost-effective production. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
Heptanamide, N-[3-(dimethylamino)propyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted amides. These products have various applications in chemical synthesis and industrial processes.
Applications De Recherche Scientifique
Heptanamide, N-[3-(dimethylamino)propyl]- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Heptanamide, N-[3-(dimethylamino)propyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Heptanamide, N-[3-(dimethylamino)propyl]- include other fatty amides and N-substituted amides, such as:
- N-[3-(dimethylamino)propyl]methacrylamide
- 3,3’-Iminobis(N,N-dimethylpropylamine)
- Stearamidopropyl dimethylamine
Uniqueness
Heptanamide, N-[3-(dimethylamino)propyl]- is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Propriétés
Numéro CAS |
75656-36-9 |
|---|---|
Formule moléculaire |
C12H26N2O |
Poids moléculaire |
214.35 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)propyl]heptanamide |
InChI |
InChI=1S/C12H26N2O/c1-4-5-6-7-9-12(15)13-10-8-11-14(2)3/h4-11H2,1-3H3,(H,13,15) |
Clé InChI |
XCKWEFXEJXQPIC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)NCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl {[dimethyl(propyl)silyl]methyl}propanedioate](/img/structure/B14442296.png)
![Bicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14442297.png)
![O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14442304.png)

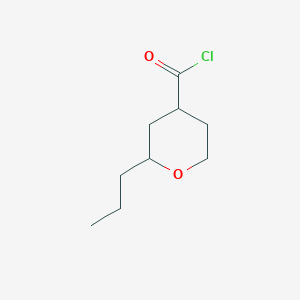
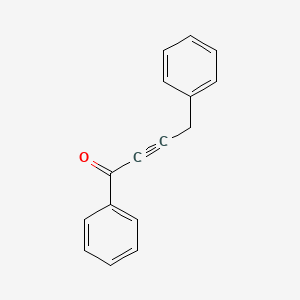

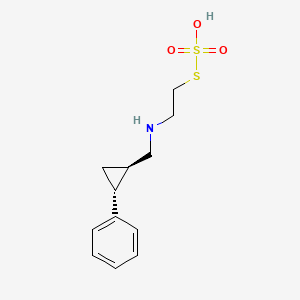
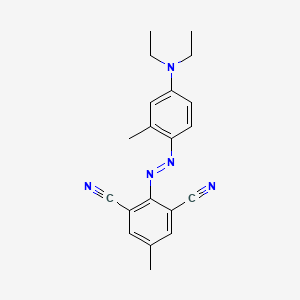
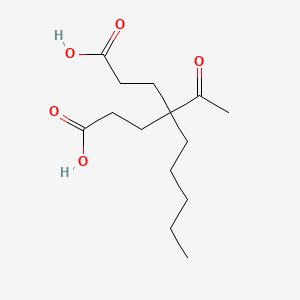
silane](/img/structure/B14442358.png)
